3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a beta-carboline core, which is known for its diverse biological activities, and a pyrrolidine-2,5-dione moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorophenylhydrazine with 6-methoxy-1,2,3,4-tetrahydro-beta-carboline under acidic conditions to form the beta-carboline intermediate. This intermediate is then reacted with 1-methylpyrrolidine-2,5-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under mild conditions.
Reduction: The beta-carboline core can be reduced to its tetrahydro form using hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully reduced beta-carboline derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress pathways, particularly through the reduction of reactive oxygen species (ROS) levels and enhancement of the glutathione system . This compound may also interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Indole derivatives: Various indole derivatives have been studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione stands out due to its unique combination of a beta-carboline core and a pyrrolidine-2,5-dione moiety
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H22ClN3O3/c1-26-20(28)12-19(23(26)29)27-10-9-16-17-11-15(30-2)7-8-18(17)25-21(16)22(27)13-3-5-14(24)6-4-13/h3-8,11,19,22,25H,9-10,12H2,1-2H3 |
InChI Key |
NQBZHUBXTQHFHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)NC5=C3C=C(C=C5)OC |
Origin of Product |
United States |
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